Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid
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Overview
Description
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea typically involves the reaction of benzylamine with thiourea under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the product is usually purified by recrystallization.
For 2-bromo-5-methylbenzenesulfonic acid, the synthesis involves the bromination of 5-methylbenzenesulfonic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzylthiourea can undergo oxidation to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or amines.
Substitution: Both benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of benzylthiourea involves its interaction with thiol groups in proteins and enzymes, leading to inhibition or modification of their activity. 2-bromo-5-methylbenzenesulfonic acid acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules, which can alter their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar to benzylthiourea but lacks the benzyl group.
5-methylbenzenesulfonic acid: Similar to 2-bromo-5-methylbenzenesulfonic acid but lacks the bromine atom.
Uniqueness
Benzylthiourea;2-bromo-5-methylbenzenesulfonic acid is unique due to the combination of properties from both benzylthiourea and 2-bromo-5-methylbenzenesulfonic acid. This combination allows for a broader range of chemical reactions and applications compared to the individual compounds.
Properties
CAS No. |
56919-25-6 |
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Molecular Formula |
C15H17BrN2O3S2 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
benzylthiourea;2-bromo-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C7H7BrO3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-5-2-3-6(8)7(4-5)12(9,10)11/h1-5H,6H2,(H3,9,10,11);2-4H,1H3,(H,9,10,11) |
InChI Key |
IPYNUUQXPJBKBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origin of Product |
United States |
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